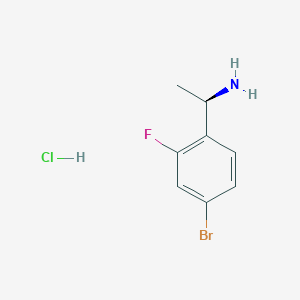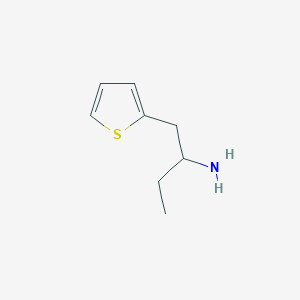
1-(Thiophen-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. TBA-2 is a relatively new compound, and its synthesis method and mechanism of action are still being studied.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)butan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. These properties make 1-(Thiophen-2-yl)butan-2-amine a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is still being studied, but it is believed to involve the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor. 1-(Thiophen-2-yl)butan-2-amine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
Biochemische Und Physiologische Effekte
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its psychoactive effects. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes. 1-(Thiophen-2-yl)butan-2-amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Thiophen-2-yl)butan-2-amine has several advantages for use in lab experiments. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions. 1-(Thiophen-2-yl)butan-2-amine has also been shown to have a long duration of action, which may be useful for studying the long-term effects of receptor activation. However, 1-(Thiophen-2-yl)butan-2-amine has several limitations for use in lab experiments. It is a relatively new compound, and its synthesis method and mechanism of action are still being studied. There is limited information available on its safety and toxicity, and further studies are needed to fully understand its potential risks.
Zukünftige Richtungen
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could focus on the potential therapeutic applications of 1-(Thiophen-2-yl)butan-2-amine. Its affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor make it a potential tool for studying the role of these receptors in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of research could focus on the safety and toxicity of 1-(Thiophen-2-yl)butan-2-amine. Further studies are needed to fully understand the potential risks of 1-(Thiophen-2-yl)butan-2-amine and its long-term effects on the brain and body. Additionally, research could focus on the development of new compounds that are similar to 1-(Thiophen-2-yl)butan-2-amine but have improved safety and efficacy profiles.
Synthesemethoden
The synthesis method for 1-(Thiophen-2-yl)butan-2-amine is still being studied, and there is limited information available on the process. However, researchers have reported that 1-(Thiophen-2-yl)butan-2-amine can be synthesized from 2-thiophenylacetonitrile, which is converted into 2-thiophenylacetamide using lithium aluminum hydride. The 2-thiophenylacetamide is then reacted with 2-bromobutane in the presence of potassium carbonate to form 1-(Thiophen-2-yl)butan-2-amine.
Eigenschaften
CAS-Nummer |
138769-17-2 |
|---|---|
Produktname |
1-(Thiophen-2-yl)butan-2-amine |
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
InChI-Schlüssel |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
Kanonische SMILES |
CCC(CC1=CC=CS1)N |
Synonyme |
2-Thiopheneethanamine, -alpha--ethyl-, (+)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



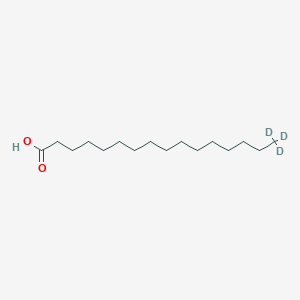
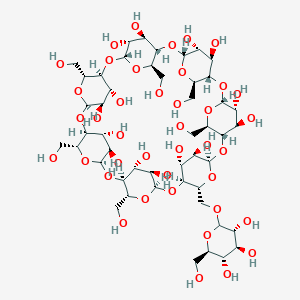
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
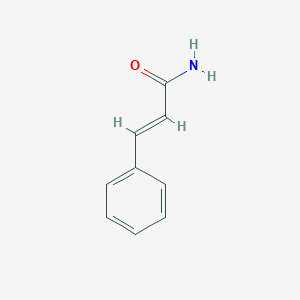
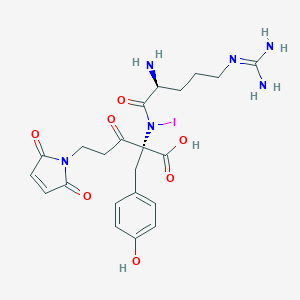
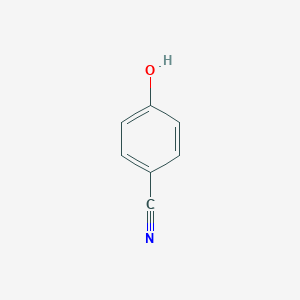
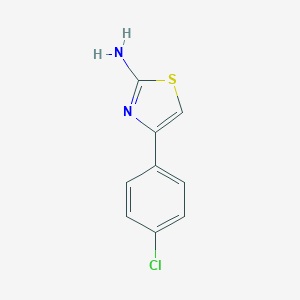
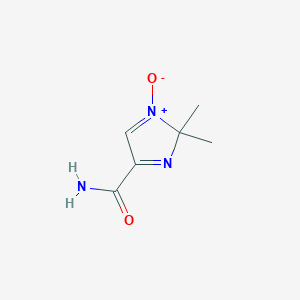
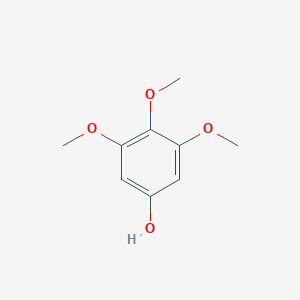
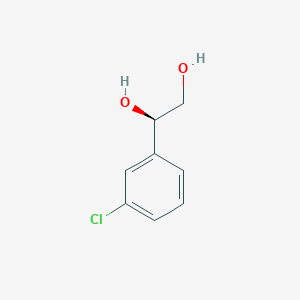
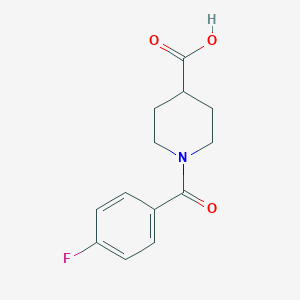
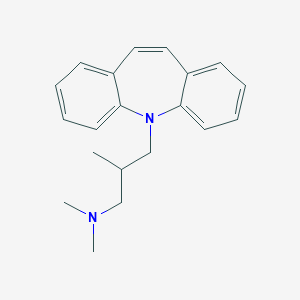
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
